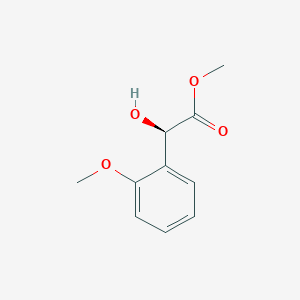
(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” is a chemical compound. Its IUPAC name is “®-2-hydroxy-2-(2-methoxyphenyl)acetic acid” and its SMILES notation is "O=C(O)C@HC1=CC=CC=C1OC" .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acetic anhydride or acetyl chloride . A specific synthesis method for “®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” was not found in the search results.Molecular Structure Analysis
The molecular structure of “®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate” can be represented by the SMILES notation "O=C(O)C@HC1=CC=CC=C1OC" . This indicates that the compound contains a carboxylic acid group (O=C(O)), a hydroxyl group (C@H), and a methoxy group (OC) attached to a phenyl ring (C1=CC=CC=C1).Aplicaciones Científicas De Investigación
1. Asymmetric Synthesis
(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has been utilized in asymmetric synthesis. For instance, asymmetric synthesis techniques have been developed for similar compounds, such as (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate, showcasing the importance of this compound in creating optically active compounds (Urones et al., 1997).
2. Organic Chemistry Experimentation
This compound has been involved in organic chemistry experimental designs. An example is the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which demonstrates the application in undergraduate courses to enhance student involvement in scientific research and experimental skills (Min, 2015).
3. Neuroprotective Effects
Related compounds, such as phenylpropanoid esters of rhamnose, have been isolated from roots of certain plants and shown to have neuroprotective effects. This indicates the potential application of similar compounds, including this compound, in neuroprotection (Kim & Kim, 2000).
4. Application in Radical Scavenging
Compounds similar to this compound have been found in marine algae and exhibit significant radical scavenging activity. This suggests a potential application in the food or pharmaceutical industry as natural antioxidants (Li et al., 2012).
5. Methylation Studies in Fish
In metabolic studies, similar compounds have been used to understand methylation reactions in fish, highlighting their importance in biological studies (Scheline, 1962).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to exert their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been found to influence pathways such as the lipoxygenase (lox) pathway, which plays a crucial role in the metabolism of arachidonic acid and the production of pro-inflammatory mediators .
Pharmacokinetics
The compound’s molecular weight (18217 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ros) .
Propiedades
IUPAC Name |
methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHNZFDETCOCCF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
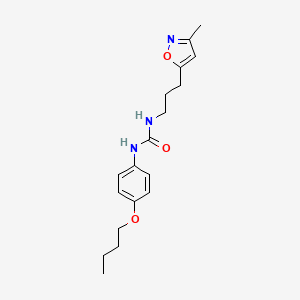
![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
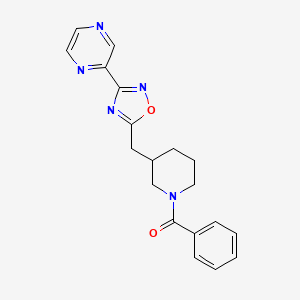
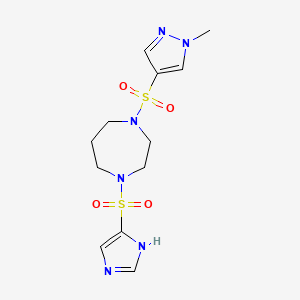

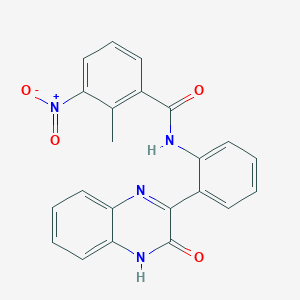

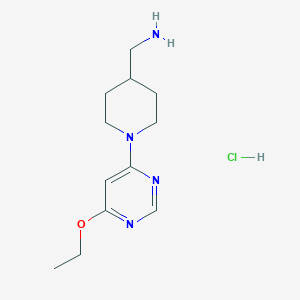
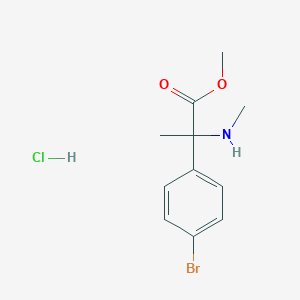
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)
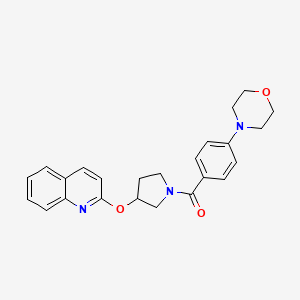
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
